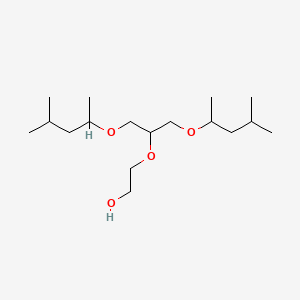
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is a complex organic compound that belongs to the class of glycerol ethers. This compound is characterized by the presence of three ether linkages and a hydroxyl group attached to the glycerol backbone. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether typically involves the etherification of glycerol with methylisobutylcarbinol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Glycerol+3Methylisobutylcarbinol→1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the following steps:
Mixing: Glycerol and methylisobutylcarbinol are mixed in the desired stoichiometric ratio.
Catalysis: The mixture is passed through a reactor containing an acid catalyst.
Separation: The product is separated from the reaction mixture using distillation or extraction techniques.
Purification: The final product is purified to remove any impurities or unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ether linkages can be reduced under specific conditions.
Substitution: The ether groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like sodium alkoxides.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ether derivatives.
Aplicaciones Científicas De Investigación
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The hydroxyl group and ether linkages play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Di(tert-butyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(phenyl)-2-hydroxyethyl glycerol triether
- 1,3-Di(benzyl)-2-hydroxyethyl glycerol triether
Uniqueness
1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is unique due to its specific ether linkages and the presence of the methylisobutylcarbinyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63991-74-2 |
|---|---|
Fórmula molecular |
C17H36O4 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2-[1,3-bis(4-methylpentan-2-yloxy)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C17H36O4/c1-13(2)9-15(5)20-11-17(19-8-7-18)12-21-16(6)10-14(3)4/h13-18H,7-12H2,1-6H3 |
Clave InChI |
XBFZETIMLDPCII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OCC(COC(C)CC(C)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















